2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core, a piperidine ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the isoindole-1,3-dione core. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The piperidine ring and pyridazinone moiety are then introduced through subsequent reactions, often involving the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
Uniqueness
Compared to these similar compounds, 2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and broad range of applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-23(2,3)18-8-9-19(28)27(24-18)15-10-12-25(13-11-15)20(29)14-26-21(30)16-6-4-5-7-17(16)22(26)31/h4-9,15H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVPKOQJVZHUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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